4-ACETYL-4'-NITRODIPHENYL ETHER
Description
Chemical Classification and Nomenclature
Chemically, 4-acetyl-4'-nitrodiphenyl ether belongs to the class of aromatic ethers, specifically diphenyl ethers, characterized by two phenyl rings connected through an ether linkage. The compound features two key functional groups: an acetyl group (-COCH3) and a nitro group (-NO2), each attached at the para position of separate phenyl rings. Its molecular formula is C14H11NO4, with a molecular weight of approximately 257.24 g/mol. According to Chemical Abstracts Service nomenclature, it is designated as 1-[4-(4-nitrophenoxy)phenyl]ethanone, reflecting the acetophenone structure linked via an ether bond to a nitrophenyl moiety. The compound is also known by synonyms such as (4-nitrophenoxy)acetophenone and 4'-(p-nitrophenoxy)acetophenone.
Significance in Organic Chemistry Research
This compound holds significant value in organic chemistry research due to its versatile reactivity stemming from the combination of electron-withdrawing nitro and acetyl groups on an ether-linked biphenyl system. This unique structural arrangement allows the compound to undergo various chemical transformations, including reductions, acetylation reactions, and nucleophilic substitutions, making it a useful intermediate in synthetic pathways. Its reactivity profile has made it a subject of interest for developing new synthetic methodologies and exploring structure-activity relationships in medicinal chemistry. Additionally, the compound serves as a model for studying the effects of para-substituted functional groups on diphenyl ether frameworks, contributing to the understanding of electronic and steric influences in aromatic ether chemistry.
Current Research Landscape
Current research on this compound focuses primarily on its chemical reactivity and potential biological activities. Studies have investigated its role as an intermediate in organic synthesis, with several methods developed for its production and functionalization. Research also explores its antiproliferative effects, particularly in anticancer contexts, where derivatives of diphenyl ether compounds have shown promising results against various cancer cell lines. Although specific inhibitory concentrations for this compound are not always detailed, related derivatives demonstrate significant activity, suggesting potential efficacy. Mechanistic studies propose that the nitro group reduction and acetylation reactions contribute to its biological effects by interacting with cellular targets involved in oxidative stress and enzyme regulation. Furthermore, computational and experimental approaches continue to elucidate its structural properties and reactivity patterns, enhancing its applicability in both synthetic and medicinal chemistry domains.
Data Table: Key Chemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C14H11NO4 | |
| Molecular Weight | 257.24 g/mol | |
| Melting Point | 79–81 °C | Experimental data |
| Boiling Point | 398.0 ± 22.0 °C (Predicted) | Computational prediction |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | Computational prediction |
| Appearance | Yellow crystalline solid | |
| CAS Number | 75919-92-5 |
Detailed Research Findings
Anticancer Activity: Studies on diphenyl ether derivatives indicate potential antiproliferative effects on cancer cell lines such as HeLa and CEM, with IC50 values ranging from 0.012 to 0.082 µM for related compounds. While specific IC50 values for this compound are not explicitly reported, its structural similarity suggests promising activity.
Chemical Reactivity: The compound undergoes various transformations, including reduction of the nitro group to reactive intermediates and acetylation reactions affecting protein interactions and cellular pathways.
Synthetic Accessibility: Multiple synthetic routes have been established, highlighting the compound’s utility as a versatile intermediate in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXEFXORSDYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966656 | |
| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75919-92-5, 5228-16-0 | |
| Record name | 75919-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75919-92-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone method for introducing acyl groups into aromatic systems. This approach is particularly effective for synthesizing 4-acetyl-4'-nitrodiphenyl ether, as the nitro group directs electrophilic substitution to the para position.
Key Steps and Conditions
- Starting Materials :
- 4'-Nitrodiphenyl ether (or a precursor such as 4-nitrophenol and a bromoaromatic compound).
- Acetyl chloride or acetic anhydride as the acylating agent.
- Catalyst : Aluminum chloride (AlCl₃) or CuI for enhanced efficiency.
- Reaction Conditions :
- Workup :
Mechanism
The reaction proceeds via the formation of an acylium ion (R-C≡O⁺), which attacks the activated aromatic ring (directed by the nitro group). The AlCl₃ catalyst stabilizes the acylium ion and facilitates electrophilic attack.
| Parameter | Value/Description |
|---|---|
| Acylating Agent | Acetyl chloride or acetic anhydride |
| Catalyst | AlCl₃ (1.2–1.5 eq) or CuI (0.1–0.2 eq) |
| Temperature | 60–80°C |
| Yield | 75–85% |
| Purity | >95% (after recrystallization) |
Copper-Mediated Coupling
Copper-catalyzed Ullmann-type coupling is employed to form the diphenyl ether backbone, followed by acylation. This method is advantageous for large-scale production due to its reduced reaction temperatures and byproduct minimization.
Key Steps and Conditions
- Starting Materials :
- p-Nitrochlorobenzene and phenol derivatives (e.g., 4-hydroxyacetophenone).
- Catalyst : Copper(I) iodide (CuI) .
- Base : Sodium hydroxide (NaOH) .
- Reaction Conditions :
- Post-Coupling Acylation :
Mechanism
CuI facilitates oxidative coupling between the aryl halide and phenol, forming the ether linkage. Subsequent Friedel-Crafts acylation introduces the acetyl group at the 4-position.
| Parameter | Value/Description |
|---|---|
| Aryl Halide | p-Nitrochlorobenzene |
| Phenol Derivative | 4-Hydroxyacetophenone |
| Catalyst | CuI (0.1–0.2 eq) |
| Temperature | 75–85°C |
| Acylation Yield | 80–90% |
| Purity | >95% (after recrystallization) |
Crossed Aldol Condensation
This method involves the synthesis of a chalcone intermediate, which is later functionalized to form the target compound. While less direct, it offers flexibility in modifying substituents.
Key Steps and Conditions
- Starting Materials :
- Acetophenone and 4-nitrobenzaldehyde .
- Base : Sodium hydroxide or potassium hydroxide .
- Reaction Conditions :
- Post-Condensation Steps :
Mechanism
Base-catalyzed aldol condensation forms a chalcone (α,β-unsaturated ketone), which undergoes intramolecular cyclization or further coupling to yield the diphenyl ether.
| Parameter | Value/Description |
|---|---|
| Aldehyde | 4-Nitrobenzaldehyde |
| Ketone | Acetophenone |
| Base | NaOH (1.2 eq) |
| Temperature | Reflux (80°C) |
| Yield (Chalcone) | 60–70% |
Nucleophilic Aromatic Substitution
The nitro group’s electron-withdrawing nature enables nucleophilic substitution at the para position. However, this route is less common due to steric and electronic challenges.
Key Steps and Conditions
- Starting Materials :
- 4-Nitrodiphenyl ether (with a leaving group, e.g., bromide).
- Nucleophile : Acetate ion (CH₃COO⁻) .
- Reaction Conditions :
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Mechanism
The nitro group activates the aromatic ring toward nucleophilic attack, allowing the acetate ion to replace a leaving group (e.g., bromide).
| Parameter | Value/Description |
|---|---|
| Leaving Group | Bromide |
| Nucleophile | Acetate (CH₃COO⁻) |
| Catalyst | TBAB (0.1 eq) |
| Temperature | 100–120°C |
| Yield | 40–50% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts Acylation | High yield, well-established mechanism | Polyacylation, need for AlCl₃ | 75–85% |
| Copper-Mediated Coupling | Mild conditions, scalable | Requires CuI and NaOH | 80–90% |
| Crossed Aldol Condensation | Flexibility in substituent modification | Multistep synthesis, lower yield | 60–70% |
| Nucleophilic Substitution | Direct C-O bond formation | Low reactivity, side reactions | 40–50% |
Optimization Strategies
Chemical Reactions Analysis
4-ACETYL-4'-NITRODIPHENYL ETHER undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ACETYL-4'-NITRODIPHENYL ETHER has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ACETYL-4'-NITRODIPHENYL ETHER involves its interaction with specific molecular targets and pathways. For instance, its reduction product, the amino derivative, can interact with enzymes and proteins, affecting their function. The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
4-ACETYL-4'-NITRODIPHENYL ETHER can be compared with other similar compounds such as:
1-(4-(2-Nitrophenoxy)phenyl)ethanone: This compound has a similar structure but with the nitro group positioned differently on the phenoxy ring.
1-(4-(4-Methoxyphenoxy)phenyl)ethanone: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.
1-(4-(4-Bromophenoxy)phenyl)ethanone: The presence of a bromine atom instead of a nitro group results in different reactivity and applications.
The uniqueness of this compound lies in its specific nitro group positioning, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
4-Acetyl-4'-nitrodiphenyl ether (CAS No. 5228-16-0) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the interaction of the nitro group with bacterial DNA, leading to cell death through the formation of reactive intermediates .
Anthelmintic Activity
In addition to its antibacterial properties, this compound has demonstrated anthelmintic effects, which are beneficial for treating parasitic infections. Studies have reported its efficacy against specific helminths, suggesting its potential use in veterinary and human medicine.
Study on Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of this compound against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and proteins within bacterial cells. This interaction disrupts cellular processes, leading to bacterial cell death. Additionally, the acetyl group may enhance lipid solubility, facilitating better penetration into bacterial membranes .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparison with other known antibacterial compounds was conducted:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 16-32 | Antibacterial |
| Nitrofurantoin | 8 | Antibacterial |
| Ivermectin | 50 | Anthelmintic |
This comparison highlights that while this compound is effective, it is essential to consider its activity relative to established treatments.
Q & A
Q. Key Considerations :
- Electron-withdrawing nitro groups enhance reactivity in SNAr but may require elevated temperatures.
- Trace impurities (e.g., unreacted phenol) can interfere with downstream applications; rigorous drying of intermediates is critical.
Basic: What spectroscopic techniques are optimal for structural confirmation and purity assessment?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.2–8.5 ppm). The acetyl group (-COCH₃) shows a singlet at δ 2.6 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 200–210 ppm; nitro-substituted carbons are deshielded (δ 140–150 ppm) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 287.06 (C₁₄H₁₁NO₄).
Q. Experimental Design :
- Compare reactivity with non-nitro analogs (e.g., 4-acetyl-4'-methoxydiphenyl ether) in Suzuki-Miyaura coupling. Use DFT calculations to map electron density distribution .
- Caution : Nitro groups can act as radical scavengers; use inert atmospheres (N₂/Ar) to suppress side reactions.
Advanced: What are the challenges in analyzing environmental degradation products of this compound?
Methodological Answer :
Nitroaromatic compounds are prone to microbial or photolytic degradation, generating metabolites like 4-nitrophenol or acetylated quinones . Key challenges include:
- Detection : Use LC-MS/MS with MRM (multiple reaction monitoring) for trace-level metabolites (LOD < 0.1 ppb).
- Metabolic Pathways : Soil bacteria (e.g., Sphingomonas wittichii) may cleave the ether bond via dioxygenases, producing nitro-substituted catechols .
Q. Data Contradictions :
- Some studies report rapid degradation in aerobic soils (t₁/₂ = 7 days), while others note persistence under anaerobic conditions (t₁/₂ > 60 days). Resolve via isotope-labeling (¹⁴C tracking) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). The acetyl group may occupy hydrophobic pockets, while the nitro group forms hydrogen bonds with active-site residues.
- MD Simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories (AMBER force field).
Q. Key Finding :
- The nitro group’s dipole moment (~4.0 D) enhances binding affinity but may induce oxidative stress via redox cycling .
Basic: What solvents and conditions are optimal for recrystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
